molecular formula C10H16O B14546013 5-Butoxy-4-methylpent-3-EN-1-yne CAS No. 61753-30-8

5-Butoxy-4-methylpent-3-EN-1-yne

Cat. No.: B14546013
CAS No.: 61753-30-8
M. Wt: 152.23 g/mol
InChI Key: PNPYLDUBYGBSOA-UHFFFAOYSA-N
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Description

5-Butoxy-4-methylpent-3-EN-1-yne is an organic compound characterized by the presence of a butoxy group, a methyl group, and a triple bond within its structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-4-methylpent-3-EN-1-yne can be achieved through several methods. One common approach involves the reaction of 4-methylpent-3-en-1-yne with butanol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated systems, to optimize the reaction conditions and improve efficiency. The use of high-throughput screening and process optimization can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-4-methylpent-3-EN-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Butoxy-4-methylpent-3-EN-1-yne has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butoxy-4-methylpent-3-EN-1-yne involves its interaction with specific molecular targets and pathways. The compound’s triple bond and functional groups allow it to participate in various chemical reactions, which can modulate biological processes. For example, it may inhibit or activate enzymes, interact with receptors, or alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butoxy-4-methylpent-3-EN-1-yne is unique due to its combination of a butoxy group, a methyl group, and a triple bond.

Properties

CAS No.

61753-30-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

5-butoxy-4-methylpent-3-en-1-yne

InChI

InChI=1S/C10H16O/c1-4-6-8-11-9-10(3)7-5-2/h2,7H,4,6,8-9H2,1,3H3

InChI Key

PNPYLDUBYGBSOA-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(=CC#C)C

Origin of Product

United States

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